Hydroabietyl alcohol

Description

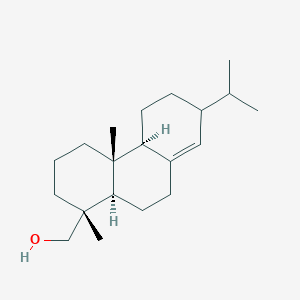

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMIYUXOBAUKJM-IUHBKHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051936 | |

| Record name | Dihydroabietyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26266-77-3 | |

| Record name | (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26266-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroabietyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroabietyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,4bα,10aα)]-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROABIETYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770B58N0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Hydroabietyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroabietyl alcohol, a derivative of abietic acid found in pine rosin, is a high molecular weight, primary, monohydric alcohol. Its hydrogenated nature lends it significant stability against oxidation.[1] This colorless and viscous liquid, often with a faint balsamic or woody odor, is a key ingredient in a wide array of industrial and commercial products.[2][3] Its utility stems from its excellent tackifying and plasticizing properties, as well as its role as a binding and viscosity-controlling agent.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, complete with experimental protocols and functional visualizations to support researchers, scientists, and professionals in drug development and other fields.

Physicochemical Properties

The physicochemical properties of this compound can vary slightly depending on the grade and purity of the substance. Commercial products are often mixtures, which can influence the observed values. The following table summarizes the key quantitative data available for this compound, with ranges provided to account for variations across different sources.

| Property | Value | Units |

| General | ||

| Chemical Name | Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | - |

| Synonyms | Dithis compound, Abitol | - |

| CAS Number | 26266-77-3, 13393-93-6 | - |

| Molecular Formula | C20H34O | - |

| Molecular Weight | 290.48 | g/mol |

| Appearance | Colorless to pale straw-colored viscous liquid or tacky resin | - |

| Odor | Faint, woody, or balsamic | - |

| Physical Properties | ||

| Boiling Point | 313 - 388 | °C at 760 mmHg |

| Melting Point | 0 - 35 | °C |

| Density | 0.94 - 1.008 | g/cm³ at 25°C |

| Refractive Index | 1.519 - 1.5245 | at 20°C |

| Viscosity | 1500 - 7000 | cP (mPa·s) at various temperatures |

| Chemical Properties | ||

| Acid Value | 0.1 - 0.2 | mg KOH/g |

| Flash Point | 131.3 - 175.8 | °C (Closed Cup) |

| logP (Octanol-Water Partition Coefficient) | 5.19 - 6.789 | - |

| Solubility | ||

| Water | 0.1815 | mg/L at 25°C (estimated) |

| Organic Solvents | Soluble in alcohols, esters, ketones, and aromatic hydrocarbons | - |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following are detailed methodologies for key experiments, based on standard testing protocols.

Determination of Boiling Point (Adapted from ASTM D1120)

The boiling point of viscous liquids like this compound can be determined using a method adapted from ASTM D1120 for engine coolants, which is suitable for determining the equilibrium boiling point.[5][6]

-

Apparatus : A round-bottom flask, a heating mantle, a condenser, a calibrated thermometer, and boiling chips.

-

Procedure :

-

A measured volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser, and the thermometer is positioned so that the bulb is just above the liquid surface to measure the vapor temperature.

-

The heating mantle is turned on, and the liquid is heated to its boiling point.

-

The temperature is recorded when it becomes stable, which indicates the equilibrium boiling point.

-

The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

-

Determination of Melting Point (Capillary Method)

For semi-solid or crystalline forms of this compound, the melting point can be determined using the capillary method.[7]

-

Apparatus : A melting point apparatus, capillary tubes, and a thermometer.

-

Procedure :

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

Determination of Density (Adapted from ASTM D1475)

The density of viscous liquids like this compound can be determined using a pycnometer or a weight-per-gallon cup, following a method adapted from ASTM D1475.[4][8][9][10]

-

Apparatus : A pycnometer of known volume, a balance, and a constant-temperature bath.

-

Procedure :

-

The pycnometer is cleaned, dried, and its empty weight is accurately measured.

-

The pycnometer is filled with this compound, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Any excess liquid is removed, and the exterior of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Determination of Viscosity (Rotational Viscometer - ASTM D2196)

The viscosity of non-Newtonian materials like this compound is typically measured using a rotational viscometer, such as a Brookfield viscometer, following ASTM D2196.[11][12][13][14][15]

-

Apparatus : A rotational viscometer with appropriate spindles, a sample container, and a constant-temperature bath.

-

Procedure :

-

The this compound sample is brought to the desired temperature in the constant-temperature bath.

-

The appropriate spindle is selected and attached to the viscometer.

-

The spindle is immersed in the sample to the marked level.

-

The viscometer is operated at a specified rotational speed, and the torque reading is allowed to stabilize.

-

The viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) is calculated from the torque reading and the viscometer's calibration factor for the specific spindle and speed used.

-

Determination of Acid Value (ASTM D465)

The acid value, representing the free acid content, is determined by titration according to ASTM D465.[16][17][18][19][20]

-

Apparatus : A burette, a flask, a magnetic stirrer, and a pH meter or colorimetric indicator.

-

Procedure :

-

A known weight of this compound is dissolved in a suitable solvent mixture (e.g., toluene (B28343) and ethanol).

-

A few drops of a suitable indicator (e.g., phenolphthalein) are added, or a pH electrode is inserted.

-

The solution is titrated with a standardized solution of potassium hydroxide (B78521) (KOH) until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

-

The acid value is calculated in mg KOH per gram of sample.

-

Determination of Flash Point (Pensky-Martens Closed Cup - ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester as described in ASTM D93.[2][3][21][22][23]

-

Apparatus : A Pensky-Martens closed-cup flash point tester.

-

Procedure :

-

The sample cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and a test flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.

-

Determination of Octanol-Water Partition Coefficient (logP) (HPLC Method)

The octanol-water partition coefficient (logP) can be estimated using High-Performance Liquid Chromatography (HPLC) by correlating the retention time of the compound with that of known standards.[24][25][26][27][28]

-

Apparatus : An HPLC system with a reverse-phase column (e.g., C18), a UV detector, and appropriate mobile phase solvents (e.g., methanol (B129727) and water).

-

Procedure :

-

A series of standard compounds with known logP values are injected into the HPLC system to create a calibration curve of retention time versus logP.

-

A solution of this compound is then injected under the same chromatographic conditions.

-

The retention time of this compound is measured.

-

The logP value of this compound is determined by interpolating its retention time on the calibration curve.

-

Visualizations

Production of this compound from Gum Rosin

This compound is commercially produced from the esterification and subsequent hydrogenation of gum rosin.[29] The following diagram illustrates a simplified workflow of this process.

Caption: Simplified workflow for the production of this compound.

Functional Role in Cosmetic Formulations

In cosmetic products, this compound serves as a binding agent and a viscosity-controlling agent, contributing to the desired texture and stability of the formulation.[1][4][30]

Caption: Role of this compound in cosmetic formulations.

References

- 1. deascal.com [deascal.com]

- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 3. petrolube.com [petrolube.com]

- 4. store.astm.org [store.astm.org]

- 5. laboratuar.com [laboratuar.com]

- 6. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 7. mt.com [mt.com]

- 8. matestlabs.com [matestlabs.com]

- 9. industrialphysics.com [industrialphysics.com]

- 10. ASTM D1475-2020 "Standard Test Method for Density of Liquid Coatings, inks and Related Products" | NBCHAO [en1.nbchao.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. industrialphysics.com [industrialphysics.com]

- 14. gardco.com [gardco.com]

- 15. chemquest.com [chemquest.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. Acid Number Testing for Pine Chemicals - ASTM D465-2015 [bsbedge.com]

- 19. kelid1.ir [kelid1.ir]

- 20. metrohm.com [metrohm.com]

- 21. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 22. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 23. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 24. researchgate.net [researchgate.net]

- 25. Determination of octanol-water partition coefficients by an HPLC method for anticonvulsant structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. web.viu.ca [web.viu.ca]

- 28. agilent.com [agilent.com]

- 29. This compound - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]

- 30. cosmileeurope.eu [cosmileeurope.eu]

An In-depth Technical Guide to the Synthesis and Purification of Hydroabietyl Alcohol from Rosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of hydroabietyl alcohol, a valuable derivative of rosin (B192284) with applications in various industries, including pharmaceuticals and cosmetics.[1] This document details the primary synthetic pathways, purification methodologies, and analytical techniques for purity assessment, supported by experimental data and visualized workflows.

Synthesis of this compound from Rosin

This compound is primarily synthesized from rosin through two main pathways: the direct hydrogenation of rosin acids and a two-step process involving esterification followed by hydrogenation.[2][3][4]

Pathway 1: Direct Catalytic Hydrogenation of Rosin

Direct hydrogenation involves the reduction of the carboxylic acid groups and saturation of the double bonds within the constituent resin acids of rosin. This process is typically carried out at elevated temperatures and pressures in the presence of a suitable catalyst.

-

Reactor Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet is charged with rosin and the hydrogenation catalyst.

-

Catalyst: Palladium on activated charcoal (5% Pd/C) is a commonly used catalyst.[5] Other catalysts include rhodium on activated charcoal, Raney nickel, and various bimetallic catalysts such as Ru-Sn.[6][7]

-

Reaction Conditions:

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.

-

Hydrogen gas is introduced, and the pressure is raised to the desired level (e.g., 3000-5000 psig).[5]

-

The reaction mixture is heated to a temperature ranging from 200°C to 270°C.[4][5]

-

The reaction is allowed to proceed with continuous stirring for a specified duration (e.g., 4-20 hours), during which hydrogen uptake is monitored.[5]

-

-

Work-up:

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The crude this compound is then subjected to purification.

-

Pathway 2: Esterification of Rosin followed by Hydrogenation

This pathway involves the initial conversion of rosin acids to their corresponding esters, which are subsequently hydrogenated to yield this compound. This method can offer advantages in terms of reaction selectivity and milder hydrogenation conditions.[2][4]

Part A: Esterification

-

Reaction Setup: A round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus or a similar setup for water removal is charged with purified or disproportionated rosin and an alcohol (e.g., methanol, glycerol, pentaerythritol).[2][4]

-

Reaction Conditions:

-

Isolation of Rosin Ester: Once the desired acid value is reached, the excess alcohol and volatile byproducts are removed, often under reduced pressure, to yield the crude rosin ester.

Part B: Hydrogenation of Rosin Ester

-

Reactor Setup: The crude rosin ester and a hydrogenation catalyst (e.g., 5% Palladium on charcoal) are charged into a high-pressure autoclave.[4]

-

Reaction Conditions:

-

Work-up:

-

After cooling and depressurization, the catalyst is filtered off.

-

The resulting crude this compound is then purified.

-

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and catalyst residues. The primary methods employed are vacuum fractional distillation and recrystallization.

Vacuum Fractional Distillation

This technique is effective for separating this compound from less volatile impurities. By reducing the pressure, the boiling point of the alcohol is lowered, preventing thermal degradation.[8][9][10][11]

-

Apparatus: A fractional distillation setup equipped with a vacuum pump, a fractionating column (e.g., packed with glass beads), a condenser, and receiving flasks is used.[8]

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The system is evacuated to a low pressure (e.g., 0.03-0.08 MPa).[12]

-

The flask is heated gradually. Different fractions are collected based on their boiling points at the reduced pressure. The distillation temperature typically ranges from 150-180°C under vacuum.[12]

-

The fraction corresponding to pure this compound is collected.

-

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful purification.[13][14][15]

-

Solvent Selection: An ideal solvent (or solvent mixture) should dissolve this compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[16]

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.[13][14]

-

If colored impurities are present, decolorizing charcoal can be added, and the hot solution is filtered.[13][14]

-

The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.[14]

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold, pure solvent.[13][14]

-

The purified crystals are then dried to remove residual solvent.

-

Data Presentation

The following tables summarize quantitative data from various sources on the synthesis of this compound and its precursors.

Table 1: Comparison of Catalysts and Conditions for Rosin Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Key Observations | Reference |

| 5% Pd/C | 200 | 5000 | 19 | Hydrogen absorption of 1.42% based on original rosin. | [5] |

| 5% Rh/C | 200 | 5000 | 19 | Hydrogen absorption of 1.45% based on original rosin. | |

| Raney Ni | 170 | ~725 (5.0 MPa) | Not specified | Showed similar activity to Pd/C under optimized conditions. | [7] |

| Nano-Ni | Not specified | Not specified | Not specified | Reported yield of 97.3% for hydrogenated resin acid. | [17] |

Table 2: Esterification of Rosin - Reaction Parameters

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Acid Value (mgKOH/g) | Reference |

| Glycerol | None | 280 | 12 | 3.4 | [4] |

| Pentaerythritol | None | 285 | Not specified | Not specified | [4] |

| Various | ZSM-5, Fe3O4, ZnO, etc. | 240-250 | 3-5 | Varies | [2] |

Table 3: Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless, tacky, balsamic resin ester | [1] |

| Molecular Formula | C20H32O | [1] |

| Molecular Weight | 292.50 g/mol | [1] |

| Acid Value | 0.1 - 0.3 mgKOH/g | [3] |

| Saponification Number | 16 - 25 mgKOH/g | [3] |

| Refractive Index (@20°C) | 1.5200 - 1.5300 | [3] |

Purity Assessment

The purity of the synthesized this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[18][19][20][21]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds like this compound.[18][19]

-

Column: A reversed-phase C18 column is commonly used.[22]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a gradient elution, is a typical mobile phase.[22]

-

Detector: A UV detector is suitable for analysis.[22]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.[19]

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds and can be used to assess the purity of this compound, particularly for identifying volatile impurities.[18][21]

-

Column: A capillary column with a suitable stationary phase is employed.

-

Carrier Gas: An inert gas like helium or nitrogen is used.

-

Temperature Program: A programmed temperature ramp is often used to separate compounds with different boiling points.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

-

Sample Preparation: The sample is dissolved in a volatile solvent before injection.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Synthesis pathways of this compound from Rosin.

Caption: General workflow for the purification of this compound.

References

- 1. foreverest.net [foreverest.net]

- 2. mdpi.com [mdpi.com]

- 3. m.made-in-china.com [m.made-in-china.com]

- 4. US4847010A - Process for preparing rosin ester with esterification and hydrogenation - Google Patents [patents.google.com]

- 5. US2776276A - Rosin hydrogenation - Google Patents [patents.google.com]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. journals.caf.ac.cn [journals.caf.ac.cn]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. CN1089353C - Process for preparing hydrogenated rosin - Google Patents [patents.google.com]

- 13. Home Page [chem.ualberta.ca]

- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 15. mt.com [mt.com]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. researchgate.net [researchgate.net]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Hydroabietyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Hydroabietyl alcohol, a saturated diterpenoid alcohol derived from abietic acid. The information presented herein is essential for its identification, purity assessment, and structural elucidation in research and development settings. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols.

This compound, with the molecular formula C₂₀H₃₆O, is a complex alicyclic molecule. Its structural confirmation relies on the synergistic interpretation of data from various spectroscopic techniques. Below, we present the anticipated data for its complete spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.4 - 3.7 | m | 2H | -CH₂OH |

| ~0.8 - 2.0 | m | 29H | Aliphatic (ring and isopropyl protons) |

| ~0.85 | s | 3H | CH₃ |

| ~0.87 | s | 3H | CH₃ |

| ~0.90 | d | 6H | CH(CH₃)₂ |

Note: Predicted chemical shifts are based on the analysis of similar saturated diterpenoid structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~65 - 70 | CH₂ | -CH₂OH |

| ~15 - 60 | CH, CH₂, CH₃ | Aliphatic (ring and isopropyl carbons) |

Note: This represents a simplified prediction. A full analysis would yield approximately 20 distinct signals corresponding to each carbon atom in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1385 | Medium | C-H bend (CH₃) |

| ~1050 | Medium to Strong | C-O stretch (primary alcohol) |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 292.2766 | [M]⁺ (Molecular Ion) |

| 274 | [M - H₂O]⁺ |

| 261 | [M - CH₂OH]⁺ |

| Various | Fragmentation pattern of the alicyclic core |

Note: The exact mass of this compound is 292.2766 Da.[1] High-resolution mass spectrometry would be expected to yield a value very close to this.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the this compound molecule, providing information on its carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the hydroxyl group.

Methodology:

-

Sample Preparation:

-

Thin Film (for viscous liquids): Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and providing structural clues.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer.

-

Ionization: Employ an appropriate ionization technique.

-

Electron Ionization (EI): This hard ionization technique provides detailed fragmentation patterns that are useful for structural elucidation.

-

Electrospray Ionization (ESI): A softer ionization method that is less likely to cause extensive fragmentation and is useful for confirming the molecular weight.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Thermal Properties and Stability of Hydroabietyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the thermal properties and stability of Hydroabietyl alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the use of this compound in their formulations.

This compound, a derivative of natural gum rosin (B192284), is a viscous, balsamic resinous alcohol.[1] Its hydrogenated nature lends it enhanced stability compared to unmodified rosin, making it a valuable ingredient in various applications, including cosmetics and as a tackifier or plasticizer in adhesives and coatings.[1] Understanding its thermal behavior is critical for ensuring product stability, predicting shelf-life, and optimizing manufacturing processes.

Physical and Thermal Properties

The following table summarizes the known quantitative data for this compound and related rosin compounds.

| Property | Value | Notes |

| This compound | ||

| Molecular Formula | C20H34O[2] | |

| Molecular Weight | 290.48 g/mol [2] | |

| Physical State | Colorless viscous liquid[3] | |

| Boiling Point | 387.4°C at 760 mmHg[2][3] | |

| Flash Point | 131.3°C[3] | |

| Density | 0.98 g/cm³[2][3] | |

| Decomposition Temperature | No data available[3] | TGA is recommended for determination. |

| Glass Transition Temperature (Tg) | No data available | DSC is the standard method for determination.[4] |

| Industrial Rosin (for comparison) | ||

| Thermal Stability | Stable up to ~200°C[5] | Based on TGA measurements.[5] |

| Decomposition Range | ~220°C - 450°C[6] | Onset of degradation around 140°C.[6] |

Stability and Storage

This compound exhibits good aging resistance.[1] The hydrogenation process it undergoes reduces unsaturation, which enhances its stability against oxidation.[7]

For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated place in tightly closed containers.[3] Storage at temperatures above 30°C should be avoided to prevent gradual oxidation, which can lead to darkening and affect its solubility and compatibility with other polymers.[7] It is also advised to keep it away from high temperatures, fire, water, and oxidizing agents.[1] Under these conditions, the material is expected to remain within product specifications for at least twelve months.[7]

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition temperature of a material.

Objective: To determine the onset of thermal decomposition and the degradation profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

Calculate the derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting, and crystallization.

Objective: To determine the glass transition temperature (Tg) of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected Tg but below its decomposition temperature (e.g., 150°C) at a heating rate of 10°C/min. This step removes any thermal history.

-

Cooling Scan: Cool the sample to the initial temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again to 150°C at a heating rate of 10°C/min. The Tg is determined from this second heating scan.

-

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

- 1. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discover.univarsolutions.com [discover.univarsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ASTM, ISO and EN Standard Thermal Test Methods – TAL [ctherm.com]

Solubility of Hydroabietyl alcohol in various organic solvents.

An In-depth Technical Guide to the Solubility of Hydroabietyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a high molecular weight, primary, monohydric alcohol derived from hydrogenated rosin (B192284) acids.[1] Known commercially by trade names such as Abitol™ E, this colorless and tacky balsamic resin is utilized extensively as a resinous plasticizer and tackifier in plastics, lacquers, inks, and adhesives.[1][2] Its solubility profile is a critical parameter for formulation development, ensuring stability, efficacy, and performance in its various applications.

Physicochemical Properties

This compound is a complex, viscous liquid to semi-solid resinous mass.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O | [4][5][6] |

| Molar Weight | ~290.5 g/mol | [4][5] |

| Appearance | Colorless, viscous liquid or tacky, balsamic resin | [1][2][7] |

| Melting Point | 30–35°C | [3] |

| Boiling Point | 150–160°C | [3] |

| Density | ~0.98 - 1.008 g/cm³ | [3][7] |

Solubility Profile

This compound exhibits a wide range of solubility in organic solvents, a characteristic that is fundamental to its utility in various formulations.[8][9] Conversely, it is effectively insoluble in aqueous media.

Qualitative Solubility Data

This compound is generally described as soluble in most common organic solvent classes.[1][8][9] The following table summarizes its qualitative solubility.

| Solvent Class | Specific Solvents | Solubility | References |

| Water | Water | Insoluble (Estimated: 0.1815 mg/L at 25°C) | [1][2][3][7][10] |

| Alcohols | Methanol, Ethanol, Propanol, etc. | Soluble (Slightly soluble in Methanol) | [1][2][3][7][11] |

| Esters | Ethyl Acetate, etc. | Soluble (Slightly soluble in Ethyl Acetate) | [1][2][3][11] |

| Ketones | Acetone, Methyl Ethyl Ketone, etc. | Soluble | [1][2] |

| Hydrocarbons | Aliphatic, Aromatic, and Terpene Hydrocarbons | Soluble | [1][2][3] |

| Chlorinated Solvents | Chloroform, Dichloromethane, etc. | Soluble (Slightly soluble in Chloroform) | [1][2][11] |

Semi-Quantitative Solubility Parameters

Solubility can also be understood through solubility parameters, which quantify the cohesive energy density of a substance. The following data is for a 50% concentration of this compound (Abitol™ E) in various solvent classes, indicating a broad compatibility range.[1][2]

| Solvent Class (Hildebrand) | Hydrogen Bonding | Solubility Parameter Range | References |

| Class I | Weakly hydrogen-bonded | 7.0 - 10.6 | [1][2] |

| Class II | Moderately hydrogen-bonded | 7.4 - 11.3 | [1][2] |

| Class III | Strongly hydrogen-bonded | 9.5 - 14.5 | [1][2] |

Experimental Protocol for Solubility Determination

While specific quantitative data is sparse in publicly available literature, a standardized experimental protocol can be employed to determine the solubility of this compound in a specific solvent. The following details a modified Shake-Flask method, a robust and widely accepted technique for determining equilibrium solubility.[12]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (e.g., Abitol™ E)

-

Selected organic solvent (analytical grade)

-

Glass flasks with airtight stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass flasks. The presence of undissolved solute is essential to ensure equilibrium is reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker set to 25°C. Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary tests should be conducted to determine the time required to reach equilibrium.[12]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the undissolved solute to settle. For viscous solutions, centrifugation may be required to achieve clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid from each flask. This must be done without disturbing the undissolved solid.

-

Dilution & Analysis: Accurately dilute the aliquot with the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples. For non-volatile solutes like this compound, a gravimetric finish is a simple option: a known volume of the saturated solution is evaporated to dryness and the mass of the residue is measured.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/L based on the measured concentration and dilution factor.

Visualizations

Experimental and Logical Workflows

To further elucidate the processes and factors involved in solubility, the following diagrams illustrate a typical experimental workflow and the key parameters that influence the solubility of resinous compounds like this compound.

Caption: A flowchart of the shake-flask method for solubility.

Caption: Factors influencing this compound solubility.

Conclusion

This compound is a resinous material with broad solubility in common organic solvents, including alcohols, esters, ketones, and various hydrocarbons, while being insoluble in water.[1][2][3] This solubility profile is critical to its function as a tackifier and plasticizer in numerous industrial formulations. For drug development professionals, its hydrophobic nature and miscibility with organic excipients are key considerations. While precise quantitative solubility data is limited, the standardized experimental protocol provided in this guide offers a reliable method for generating the specific data required for advanced formulation and research applications.

References

- 1. synthomer.com [synthomer.com]

- 2. esmchemical.co.kr [esmchemical.co.kr]

- 3. rawsource.com [rawsource.com]

- 4. This compound [chembk.com]

- 5. (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | C20H34O | CID 21117614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Chemotechnique Diagnostics [chemotechnique.se]

- 7. This compound [thegoodscentscompany.com]

- 8. foreverest.net [foreverest.net]

- 9. foreverest.net [foreverest.net]

- 10. This compound - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]

- 11. Cas 13393-93-6,ABITOL | lookchem [lookchem.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Hydroabietyl Alcohol: A Bio-Based Platform Chemical for Advanced Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroabietyl alcohol is a high molecular weight, primary, monohydric alcohol derived from the natural resin of pine trees.[1][2] As a bio-based chemical, it represents a sustainable alternative to petroleum-derived products, positioning it as a key platform chemical for a variety of industries. This viscous, water-white balsamic resin is produced through the esterification and hydrogenation of natural gum rosin (B192284), a process that enhances its stability and reduces its reactivity.[3][4][5] Its excellent tackiness, pale color, low odor, and resistance to aging make it a valuable ingredient in adhesives, coatings, plastics, and cosmetics.[4][6] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis protocols, and diverse applications, with a focus on its potential for researchers and professionals in materials science and drug development.

Physicochemical Properties and Specifications

This compound is characterized by its unique physical and chemical properties, which are summarized below. Quantitative data has been compiled from various technical datasheets and chemical databases.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₀H₃₄O | [7][] |

| Molecular Weight | 290.48 - 290.5 g/mol | [7][] |

| Appearance | Colorless, tacky, viscous liquid/balsamic resin | [1][9] |

| Boiling Point | 386.00 - 388.00 °C (@ 760 mmHg) | [9] |

| Density / Specific Gravity | 0.98 - 1.008 g/cm³ (@ 25°C) | [][9] |

| Refractive Index | 1.5245 (@ 20°C) | [9] |

| Flash Point | >170 °C | [5] |

| Solubility | Soluble in alcohols, esters, ketones, and various hydrocarbons. Insoluble in water. |[2] |

Table 2: Typical Technical Specifications

| Parameter | Value | Reference(s) |

|---|---|---|

| Color (Gardner) | 1 - 2 max | [5][6] |

| Acid Value (mg KOH/g) | 0.1 - 0.3 max | [5][9] |

| Viscosity (mPa·s) | 5500 - 7500 (@ 50°C) | [5] |

| Saponification Number (mg KOH/g) | 16 - 25 | [5] |

| Hydroxyl Value (mg KOH/g) | 145 min | [5] |

| Assay (%) | 80.00 - 100.00 |[9] |

Table 3: Polymer and Resin Compatibility

| Compatibility Status | Materials | Reference(s) |

|---|---|---|

| Compatible | Nitrocellulose, ethylcellulose, melamine- and urea-formaldehyde resins, polyethylene, shellac, carnauba wax. | [2] |

| Limited Compatibility | Casein, polymethyl methacrylate, polyvinyl acetate (B1210297) chloride, polyvinyl butyral, natural rubber, synthetic rubber. | [2] |

| Incompatible | Cellulose (B213188) acetate, cellulose acetate butyrate, polystyrene, zein. |[2] |

Synthesis from Biomass: A Renewable Pathway

This compound is a prime example of a value-added chemical derived from biomass. The primary feedstock is rosin, a solid resin obtained from pine trees.[3] The synthesis involves the catalytic hydrogenation of rosin acids, primarily abietic acid, or their esters.[2]

Experimental Protocol: Catalytic Hydrogenation of Rosin Acids

The selective hydrogenation of the carboxylic acid group in abietic acid to a primary alcohol is a challenging reaction. High pressures and specific catalysts are required to achieve good yields. The following protocol is a representative synthesis based on established principles for fatty acid and rosin hydrogenation.[10]

Objective: To synthesize this compound via high-pressure catalytic hydrogenation of abietic acid.

Materials & Equipment:

-

Reactant: Technical grade abietic acid (or distilled tall oil rich in rosin acids).[10]

-

Catalyst: Supported bimetallic catalyst, such as Ru-Sn on an alumina (B75360) (Al₂O₃) or carbon support.[10] Copper chromite (Adkins' catalyst) is also reported.[10]

-

Solvent (optional): Diglyme or a high-boiling point ether.[10]

-

Apparatus: High-pressure batch reactor (autoclave) equipped with magnetic stirring, heating mantle, temperature controller, and gas inlet/outlet ports.

-

Gases: High-purity hydrogen (H₂) and inert gas (Nitrogen, N₂) for purging.

Procedure:

-

Catalyst Loading and Reactor Sealing:

-

Charge the high-pressure autoclave with the chosen catalyst (e.g., 5% wt. Ru-Sn/Al₂O₃). The catalyst loading is typically 1-5% by weight relative to the rosin acid.

-

Add the abietic acid (or rosin feedstock) to the reactor. If using a solvent, add it at this stage.

-

Seal the reactor according to the manufacturer's specifications.

-

-

Inert Gas Purge:

-

Purge the reactor system with nitrogen (N₂) for 3-5 cycles to remove all oxygen. This involves pressurizing with N₂ and then venting to near atmospheric pressure.

-

-

Catalyst Reduction (Pre-treatment):

-

Pressurize the reactor with hydrogen (H₂) to approximately 100 psig.

-

Heat the reactor to the reduction temperature suitable for the catalyst (e.g., 200-250°C) and hold for 30-60 minutes with stirring to ensure the catalyst is in its active state.[10]

-

-

Hydrogenation Reaction:

-

After reduction, increase the hydrogen pressure to the target reaction pressure, typically between 100-150 atm (approx. 1500-2200 psig).[10]

-

Increase the temperature to the reaction temperature, generally in the range of 250-300°C.[10]

-

Maintain vigorous stirring to ensure good mixing and mass transfer of hydrogen gas into the liquid phase.

-

Monitor the reaction progress by observing the pressure drop from a reservoir of known volume (indicating hydrogen consumption). The reaction is typically run for 4-8 hours.

-

-

Cooling and Depressurization:

-

Once the reaction is complete (hydrogen uptake ceases), turn off the heating and allow the reactor to cool to room temperature.

-

Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Purge the reactor with N₂ to remove any residual hydrogen.

-

-

Product Recovery and Purification:

-

Open the reactor and recover the crude product mixture.

-

Separate the catalyst from the liquid product by filtration or centrifugation.

-

If a solvent was used, it can be removed via vacuum distillation.

-

The crude this compound can be further purified by vacuum distillation to separate it from unreacted starting material and byproducts.

-

Yield:

-

Reported yields for selective hydrogenation of rosin acids can be as high as 84% under optimized conditions with specific catalysts like supported Ru-Sn bimetallics.[10] However, the reaction can be non-selective, leading to byproducts from ring hydrogenation.[10]

Applications as a Bio-Based Platform Chemical

The unique combination of properties—tackiness, stability, and compatibility—makes this compound a versatile platform chemical. Its primary roles are as a tackifier, plasticizer, and resinous binder in various formulations.[1][2][11]

Adhesives and Sealants

This compound is widely used as a tackifier and plasticizer in various adhesive systems, including hot-melt, solvent-borne, and pressure-sensitive adhesives.[6] Its excellent tackiness and aging characteristics improve the performance and longevity of the final product.

Plastics and Rubbers

In plastic and rubber formulations, it acts as a resinous plasticizer, enhancing flexibility and processability.[11] It is compatible with polymers like polyethylene, improving their properties for specific applications.[4]

Inks, Coatings, and Lacquers

Its solubility in organic solvents and compatibility with film-formers like nitrocellulose make it a valuable component in inks and lacquers.[1][2] It contributes to gloss, adhesion, and hardness of the coating.

Cosmetics and Personal Care

In the cosmetics industry, this compound functions as a binding agent and viscosity controller.[3] It helps to hold ingredients together and adjust the thickness of products like mascara, lotions, and creams, improving their texture and application.[3][11]

Potential in Pharmaceutical and Drug Development

While not an active pharmaceutical ingredient, the properties of this compound make it a candidate for use in topical and transdermal drug delivery systems. Its hydrophobic nature, low toxicity, and ability to form stable gels could be leveraged.[12] It can act as a component in hydroalcoholic gels, potentially helping to solubilize nonpolar drugs for dermal application.[12] Further research is needed to explore its utility as a functional excipient in advanced drug delivery formulations, such as in creating matrices for controlled release or as a film-former in patches.

Safety and Toxicology

This compound is generally considered to have low toxicity. However, it is recognized as a potential dermal sensitizer, and direct contact should be avoided by sensitive individuals.[11][13] It is not intended for use as a fragrance ingredient due to this sensitization potential.[13]

Table 4: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| Acute Oral LD50 | Rat | Oral | >5 g/kg | [14] |

| Acute Dermal LD50 | Rabbit | Dermal | >5 g/kg |[14] |

Conclusion

This compound stands out as a versatile and sustainable platform chemical derived from renewable biomass. Its well-characterized physicochemical properties and established production pathways make it a reliable component in a multitude of industrial applications, from high-performance adhesives to cosmetic formulations. For researchers and drug development professionals, its potential as a functional excipient in topical delivery systems presents an intriguing area for future exploration. As industries continue to shift towards greener and more sustainable materials, the importance and application range of bio-based chemicals like this compound are poised to expand significantly.

References

- 1. foreverest.net [foreverest.net]

- 2. synthomer.com [synthomer.com]

- 3. deascal.com [deascal.com]

- 4. This compound - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]

- 5. This compound - this compound and Liquid Hydrogenated Rosin Ester [rosins.en.made-in-china.com]

- 6. foreverest.net [foreverest.net]

- 7. (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | C20H34O | CID 21117614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [thegoodscentscompany.com]

- 10. repository.lsu.edu [repository.lsu.edu]

- 11. chemotechnique.se [chemotechnique.se]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. Hydroabietyl alcohols | C20H36O | CID 22812306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 26266-77-3 [chemicalbook.com]

A Technical Guide to the In Vitro Biocompatibility and Cytotoxicity Assessment of Hydroabietyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroabietyl Alcohol

This compound, a derivative of wood rosin, is an organic alcohol utilized in various industrial applications, including adhesives, inks, sealants, and as a plasticizer.[1][2][3][4] Its use in products that may come into contact with biological systems necessitates a thorough evaluation of its biocompatibility and potential cytotoxicity. This guide details the essential in vitro assays required to characterize the cellular response to this compound.

Core In Vitro Biocompatibility and Cytotoxicity Assays

A tiered approach is recommended to assess the biocompatibility of this compound, starting with cytotoxicity screening, followed by more specific assays to determine the mechanism of cell death and inflammatory potential.

Cytotoxicity Assays

Cytotoxicity assays are foundational in determining the concentration at which a substance elicits a toxic response in cells.

2.1.1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5] The intensity of the purple color is directly proportional to the number of viable cells.

2.1.2. Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6] LDH is a stable cytoplasmic enzyme present in all cells.[6] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[6] The amount of LDH released is proportional to the number of lysed cells.

Table 1: Quantitative Data from Cytotoxicity Assays (Hypothetical Data for this compound)

| Assay | Cell Line | Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |

| MTT | HaCaT | 10 | 95 ± 4.2 | 150 |

| 50 | 88 ± 5.1 | |||

| 100 | 75 ± 6.3 | |||

| 200 | 48 ± 3.9 | |||

| 500 | 22 ± 2.8 | |||

| LDH | 3T3 | 10 | 5 ± 1.2 | 180 |

| 50 | 12 ± 2.5 | |||

| 100 | 28 ± 3.1 | |||

| 200 | 55 ± 4.7 | |||

| 500 | 85 ± 6.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a valid assessment of this compound.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical endpoint to assess. Various assays can differentiate between apoptosis and necrosis.[7]

2.2.1. Annexin V/Propidium Iodide (PI) Staining

In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

2.2.2. Caspase Activity Assays

Caspases are a family of proteases that play an essential role in apoptosis.[8] Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.[8]

Inflammatory Response Assays

Assessing the potential of this compound to induce an inflammatory response is crucial for biocompatibility.

2.3.1. Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) released by cells in response to this compound.[9]

Table 2: Pro-inflammatory Cytokine Levels in Response to this compound (Hypothetical Data)

| Cytokine | Cell Line | Concentration (µg/mL) | Concentration (pg/mL) |

| TNF-α | RAW 264.7 | 0 (Control) | 15 ± 3.1 |

| 50 | 80 ± 9.5 | ||

| 100 | 250 ± 21.8 | ||

| IL-6 | RAW 264.7 | 0 (Control) | 30 ± 5.4 |

| 50 | 150 ± 18.2 | ||

| 100 | 400 ± 35.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound (solubilized in a suitable solvent like DMSO, with a final solvent concentration typically below 0.5%) for 24, 48, or 72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][11]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

LDH Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[6][12] This typically involves a catalyst and dye solution.[6]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[6][12] Controls for maximum LDH release (using a lysis buffer) and spontaneous release (untreated cells) should be included.[12]

Annexin V/PI Staining Protocol

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

ELISA Protocol for TNF-α

-

Coating: Coat a 96-well plate with a capture antibody against TNF-α and incubate overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Sample Addition: Add cell culture supernatants (collected after treatment with this compound) and standards to the wells and incubate for 2 hours.

-

Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for in vitro biocompatibility and cytotoxicity testing.

Signaling Pathways

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

A comprehensive in vitro evaluation of this compound is essential to ensure its safety for various applications. The methodologies and theoretical frameworks presented in this guide provide a robust starting point for researchers. By employing a battery of tests including cytotoxicity, apoptosis, and inflammatory assays, a detailed profile of the biocompatibility and potential risks associated with this compound can be established. It is imperative that future research focuses on generating empirical data to populate these frameworks and provide a definitive understanding of the biological effects of this compound.

References

- 1. chemotechnique.se [chemotechnique.se]

- 2. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 3. foreverest.net [foreverest.net]

- 4. This compound | Chemotechnique Diagnostics [chemotechnique.se]

- 5. broadpharm.com [broadpharm.com]

- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Hydroabietyl Alcohol: A Technical Guide for Researchers

An In-depth Exploration of the Chirality, Separation, and Characterization of Hydroabietyl Alcohol Isomers for Applications in Research and Drug Development

This compound, a derivative of abietic acid found in pine rosin (B192284), is a complex mixture of stereoisomers with a rich stereochemical profile. This guide provides a comprehensive technical overview of the chirality and stereochemistry of this compound isomers, tailored for researchers, scientists, and professionals in drug development. Understanding the distinct spatial arrangements of these isomers is crucial, as stereochemistry can significantly influence their physicochemical properties and biological activities.

The Chiral Nature of the this compound Backbone

This compound possesses a saturated tricyclic diterpene skeleton with multiple chiral centers, giving rise to a variety of stereoisomers. The specific hydrogenation of the parent rosin acids dictates the resulting stereochemistry. One of the well-defined stereoisomers is [(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol. The presence of these multiple stereocenters means that this compound can exist as a mixture of diastereomers and enantiomers, each with unique three-dimensional structures.

The intricate arrangement of substituents around these chiral carbons is fundamental to the molecule's interaction with other chiral entities, such as biological receptors and enzymes. This specificity is a cornerstone of modern drug design and development, where the desired therapeutic effect is often elicited by a single stereoisomer, while others may be inactive or even produce adverse effects.

Physicochemical Properties of this compound Isomers

While "this compound" is often treated as a single entity in commercial applications, its isomeric composition leads to variations in its physical and chemical properties. The data available for the technical mixture provides a general characterization, but for research and pharmaceutical applications, understanding the properties of individual isomers is paramount.

| Property | Value (for technical mixture) | Reference |

| Molecular Formula | C₂₀H₃₆O | [1] |

| Molecular Weight | 292.5 g/mol | [1] |

| Appearance | Colorless viscous liquid/tacky resin | [2][3] |

| Specific Gravity | 1.008 @ 25°C | [4] |

| Refractive Index | 1.5245 @ 20°C | [4] |

| Solubility | Soluble in alcohols, esters, ketones, and hydrocarbons; Insoluble in water. | [3] |

Further research is required to populate a comprehensive table with specific data (e.g., optical rotation, melting point) for each isolated stereoisomer.

Experimental Protocols for Separation and Characterization

The separation and characterization of individual this compound stereoisomers are critical for understanding their unique properties and potential applications. The following sections outline detailed methodologies for these processes.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)

Given that this compound is a mixture of diastereomers, these can be separated using standard chromatographic techniques due to their different physical properties. Chiral HPLC is a powerful tool for this purpose.[5]

Protocol for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating a wide range of chiral compounds, including terpene derivatives.[6] The selection process is often empirical, and screening multiple columns may be necessary.[5]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol).[6][7] The ratio of these solvents is optimized to achieve the best separation. For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be used to improve peak shape.[6]

-

Sample Preparation: Dissolve the this compound mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Column temperature can be varied (e.g., 15-35°C) to optimize selectivity.[8]

-

Detection: UV detection is commonly used, with the wavelength selected based on the chromophores present in the molecule. For this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary.

-

-

Data Analysis: The retention times of the separated peaks are used to identify the different diastereomers. The peak areas can be used for quantification.

Structural Elucidation using Spectroscopic Techniques

Once separated, the individual stereoisomers can be characterized using a combination of spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of molecules.

-

¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts, splitting patterns, and coupling constants of the protons can help to elucidate the relative stereochemistry of the chiral centers.[9][10] For alcohols, the hydroxyl proton signal can be confirmed by a D₂O shake experiment.[10]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to distinguish between stereoisomers.[9]

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments provide information about the connectivity and spatial relationships between atoms in the molecule, which is crucial for assigning the complete stereostructure.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure, isolated isomer in a deuterated solvent (e.g., CDCl₃, CD₃OD). The concentration will depend on the sensitivity of the NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C, and a suite of 2D NMR spectra.

-

Spectral Analysis: Analyze the spectra to assign all proton and carbon signals and determine the relative stereochemistry based on coupling constants and NOE correlations.

3.2.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra, diastereomers can sometimes show differences in their fragmentation patterns.

Protocol for GC-MS Analysis:

-

Sample Preparation: For GC-MS analysis of these relatively non-volatile alcohols, derivatization to their more volatile trimethylsilyl (B98337) (TMS) ethers is a common practice.

-

GC Separation: Use a suitable capillary column (e.g., DB-5) to separate the derivatized isomers.[11]

-

MS Analysis: Acquire mass spectra using electron ionization (EI). The fragmentation patterns of terpene alcohols often involve α-cleavage and dehydration.[12]

-

Data Interpretation: Analyze the mass spectra to confirm the molecular weight and identify characteristic fragment ions that can help in structural elucidation.

3.2.3. X-ray Crystallography

For crystalline isomers, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of a pure isomer suitable for X-ray diffraction. This can be a challenging step and may require screening various solvents and crystallization conditions.

-